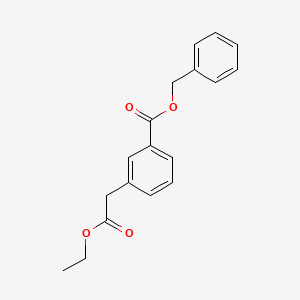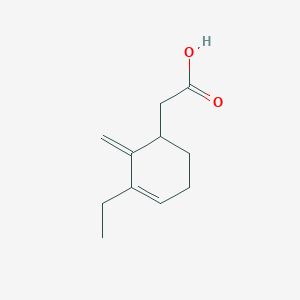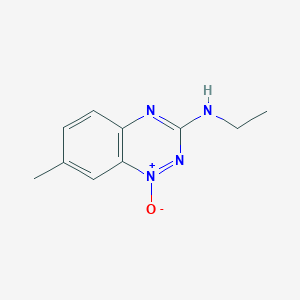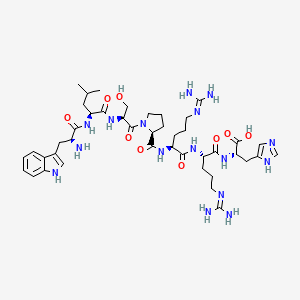
Benzyl 3-ethoxycarbonylmethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-ethoxycarbonylmethylbenzoate is an organic compound that features a benzyl group attached to a benzoate ester This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 3-ethoxycarbonylmethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-ethoxycarbonylmethylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzyl 3-ethoxycarbonylmethylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The benzyl group can participate in nucleophilic substitution reactions. For example, treatment with N-bromosuccinimide (NBS) can lead to benzylic bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl bromide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-ethoxycarbonylmethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-ethoxycarbonylmethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of benzyl alcohol and 3-ethoxycarbonylmethylbenzoic acid. The pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl benzoate: Similar structure but lacks the ethoxycarbonylmethyl group.
Ethyl benzoate: Contains an ethyl group instead of a benzyl group.
Methyl 3-ethoxycarbonylmethylbenzoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 3-ethoxycarbonylmethylbenzoate is unique due to the presence of both a benzyl group and an ethoxycarbonylmethyl group. This combination imparts distinct reactivity and potential for forming diverse derivatives, making it valuable in synthetic organic chemistry and various applications.
Eigenschaften
Molekularformel |
C18H18O4 |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
benzyl 3-(2-ethoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(19)12-15-9-6-10-16(11-15)18(20)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |
InChI-Schlüssel |
AROLOWFJFYLDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)

![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)



![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane](/img/structure/B12634617.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
